Methyl 3-(2-methoxy-2-oxoethoxy)thiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

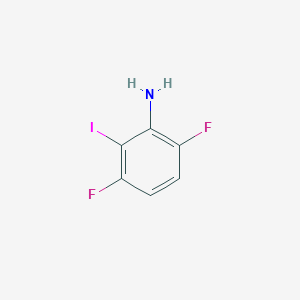

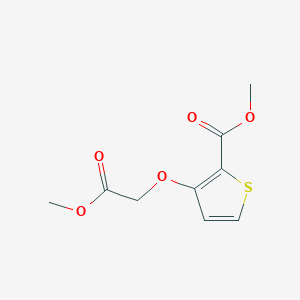

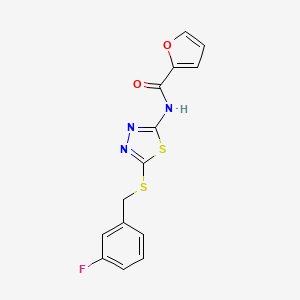

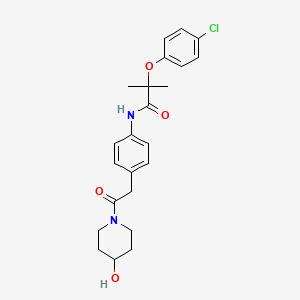

“Methyl 3-(2-methoxy-2-oxoethoxy)thiophene-2-carboxylate” is a chemical compound with the molecular formula C9H10O5S . It has an average mass of 230.238 Da and a monoisotopic mass of 230.024887 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring attached to a carboxylate group and a 2-methoxy-2-oxoethoxy group . The exact structure can be represented by the SMILES string: COC(=O)COC1=C(SC=C1)C(=O)OC .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the available literature, thiophene derivatives are known to participate in a variety of reactions. For instance, they can undergo condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses .Aplicaciones Científicas De Investigación

Electrochemical Synthesis and Applications

- Polymeric Films and Electrical Conductivity : Thiophene derivatives, including those with methoxy substitutions, have been studied for their ability to form polymeric films through electrochemical oxidation. Such polymers display electrical conductivity and exhibit reversible color changes due to the charge-discharge process, which is observable via UV-visible spectroscopy. This property is significant for applications in electronic devices and smart materials (Dian, Barbey, & Decroix, 1986).

Organic Synthesis and Chemical Transformations

- Synthetic Routes and Derivatives : Research into the reactions of methyl 3-hydroxythiophene-2-carboxylate, a compound closely related to the query chemical, has led to new routes for synthesizing mono- and dialkyl ethers of thiotetronic and α-halogenothiotetronic acids, showing the versatility of thiophene derivatives in organic synthesis and the potential for creating novel compounds with varied applications (Corral & Lissavetzky, 1984).

Medicinal Chemistry and Biological Activity

- Anti-proliferative Activity : Studies on thiophene derivatives have shown pronounced anti-proliferative activity and tumor cell selectivity, indicating their potential in cancer research. Compounds with specific substitutions on the thiophene ring demonstrated significant tumor selectivity and activity against various tumor cell lines, underscoring the therapeutic potential of methyl thiophene-2-carboxylate derivatives (Thomas et al., 2017).

Heterocyclic Chemistry

- Novel Heterocyclic Systems : The development of new synthetic methods involving thiophene derivatives has facilitated the creation of complex heterocyclic systems. These advancements contribute to the broader exploration of heterocyclic chemistry and the development of new materials and pharmaceuticals (Ahn et al., 2012).

Direcciones Futuras

The future research directions could involve exploring the biological activities of “Methyl 3-(2-methoxy-2-oxoethoxy)thiophene-2-carboxylate” and its derivatives, given the known biological activities of thiophene compounds . Additionally, developing efficient and scalable synthesis methods for this compound could be another area of interest.

Propiedades

IUPAC Name |

methyl 3-(2-methoxy-2-oxoethoxy)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5S/c1-12-7(10)5-14-6-3-4-15-8(6)9(11)13-2/h3-4H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJSARGZAIWIRTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=C(SC=C1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[[(1R)-1-phenylethyl]amino]methyl]-3H-quinazolin-4-one](/img/structure/B2724486.png)

![2-[(6-Chloro-3-nitropyridin-2-yl)amino]propanoic acid](/img/structure/B2724491.png)

![1-[(Diethylamino)methyl]cyclopropanamine dihydrochloride](/img/no-structure.png)

![2-(methylamino)-3-[(1E)-(methylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2724501.png)